Azadirone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
25279-67-8 |
|---|---|
Molecular Formula |
C28H36O4 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
[(5R,7R,8R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate |
InChI |
InChI=1S/C28H36O4/c1-17(29)32-24-15-22-25(2,3)23(30)10-13-27(22,5)21-9-12-26(4)19(18-11-14-31-16-18)7-8-20(26)28(21,24)6/h8,10-11,13-14,16,19,21-22,24H,7,9,12,15H2,1-6H3/t19-,21+,22-,24+,26-,27+,28-/m0/s1 |
InChI Key |
XXIKKMLIDXLAIK-RFKFVWFBSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC[C@H]([C@@]4(CC3)C)C5=COC=C5)C)C |
Canonical SMILES |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CCC(C4(CC3)C)C5=COC=C5)C)C)(C)C |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymatic Mechanisms of Azadirone Formation
Initial Triterpenoid (B12794562) Biosynthesis: From Isoprenoid Precursors to Tirucallol (B1683181)
The formation of the foundational C30 triterpene structure is the first major phase in azadirone biosynthesis. This process builds upon the well-established isoprenoid pathway common in plants for the production of a vast array of secondary metabolites. nih.gov
Triterpenoids are synthesized via the isoprenoid pathway, which produces five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov The key C15 intermediate, Farnesyl Diphosphate (FPP), is formed from the condensation of these C5 units. nih.govnih.gov FPP stands at a critical branch point in isoprenoid metabolism, serving as the precursor for sesquiterpenes, sterols, and triterpenes. nih.govbrainkart.com
For the synthesis of C30 triterpenes, two molecules of FPP are joined in a head-to-head reductive condensation reaction. brainkart.comwikipedia.org This crucial step is catalyzed by the enzyme squalene (B77637) synthase (SQS), resulting in the formation of the linear C30 hydrocarbon, squalene. brainkart.comnih.gov Squalene is the universal precursor for the biosynthesis of sterols and the vast majority of triterpenoids found in nature. brainkart.comnih.gov
Table 1: Initial Steps in Triterpenoid Precursor Formation
| Precursor(s) | Key Enzyme | Product | Carbon Number |
| 2x Farnesyl Diphosphate (FPP) | Squalene Synthase (SQS) | Squalene | C30 |
| Squalene | Squalene Epoxidase (SQE) | 2,3-Oxidosqualene (B107256) | C30 |
Following its formation, squalene undergoes an epoxidation reaction catalyzed by squalene epoxidase (SQE), yielding 2,3-oxidosqualene. frontiersin.orgresearchgate.net The cyclization of this molecule is arguably the most critical step in generating the immense structural diversity of triterpenoids. nih.govnih.gov This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), also referred to as triterpene synthases. nih.govresearchgate.net
The specific folding of the 2,3-oxidosqualene substrate within the enzyme's active site dictates the stereochemistry of the resulting polycyclic skeleton. researchgate.netnih.gov In the biosynthetic pathway leading to this compound in neem, the proposed initial cyclization product is the steroid tirucallol. wikipedia.orgfrontiersin.orgnih.gov This suggests the action of a specific tirucallol synthase that folds the 2,3-oxidosqualene substrate to produce the characteristic tirucallane (B1253836) skeleton.
Once the basic tetracyclic structure of tirucallol is formed, it undergoes a series of isomerizations and rearrangements. Tirucallol is believed to undergo an allylic isomerization to form butyrospermol (B1668138). wikipedia.orgtheeurekamoments.com Subsequently, the oxidized form of butyrospermol is thought to rearrange via a Wagner-Meerwein 1,2-methyl shift to generate apotirucallol. wikipedia.orgtheeurekamoments.com Apotirucallol serves as the direct C30 precursor to the tetranortriterpenoid skeleton from which this compound is derived. wikipedia.org
Late-Stage Biosynthetic Modifications Leading to this compound
The conversion of the C30 apotirucallol skeleton into the C26 tetranortriterpenoid this compound involves significant structural remodeling, characterized by carbon cleavage, heterocycle formation, and specific oxidations.
A defining feature of limonoids, the class of compounds to which this compound belongs, is the loss of four carbon atoms from the triterpenoid side chain. wikipedia.orgtheeurekamoments.com In the biosynthesis of this compound, apotirucallol becomes a tetranortriterpenoid when the four terminal carbons of its side chain are cleaved off. wikipedia.orgtheeurekamoments.com Following this cleavage, the remaining carbons of the side chain undergo cyclization to form the characteristic furan (B31954) ring appended to the D-ring of the steroid nucleus. wikipedia.orgfrontiersin.orgnih.gov This furan ring formation is a signature step in the biosynthesis of many prominent limonoids. nih.govbiorxiv.org
After the formation of the furan ring, the resulting intermediate molecule undergoes a series of oxidative transformations to yield this compound. wikipedia.orgtheeurekamoments.com These reactions, likely catalyzed by cytochrome P450 monooxygenases, are responsible for installing the specific functional groups, such as carbonyls and hydroxyls, at defined positions on the triterpenoid core. frontiersin.org It is through these precise oxidative steps that the molecule is converted into this compound and the closely related compound, azadiradione (B1252901). wikipedia.orgnih.govtheeurekamoments.com The culmination of these enzymatic modifications results in the final, biologically active structure of this compound.
Table 2: Key Transformations in the this compound Biosynthetic Pathway
| Precursor | Transformation | Key Intermediate/Product |
| Tirucallol | Allylic Isomerization | Butyrospermol |
| Butyrospermol | Wagner-Meerwein Rearrangement | Apotirucallol |
| Apotirucallol | Cleavage of 4 terminal carbons | C26 Intermediate |
| C26 Intermediate | Side-chain cyclization | Furan ring-containing intermediate |
| Furan ring-containing intermediate | Oxidative transformations | This compound |
Genetic and Molecular Regulation of this compound Biosynthesis
The elucidation of the this compound biosynthetic pathway has been significantly advanced by modern genomic and transcriptomic techniques. These approaches have enabled the identification of the specific genes encoding the enzymes responsible for this complex metabolic process.
Research into limonoid-producing plants like Azadirachta indica (neem) and Melia azedarach has led to the identification and functional characterization of numerous biosynthetic genes. frontiersin.orgnih.gov The pathway begins with enzymes that form the initial triterpenoid backbone, such as oxidosqualene cyclases (OSCs), which produce the tirucalla-7,24-dien-3β-ol scaffold. frontiersin.org Subsequent modifications are carried out by a suite of enzymes, primarily from the cytochrome P450 (CYP450) family, acetyltransferases, and the specific enzymes involved in furan ring formation. frontiersin.orgnih.gov In M. azedarach, a set of 13 enzymes has been characterized to produce this compound. acs.orgnih.gov
Below is a table of key characterized genes from Melia azedarach involved in the later stages of this compound biosynthesis.
| Gene Name | Enzyme Class | Function in this compound Biosynthesis |
| MaL21AT | BAHD Acetyltransferase | Adds a protective 21-O-acetyl group to an early protolimonoid intermediate. acs.orgnih.gov |
| MaCXE | Carboxylesterase | Removes the 21-O-acetyl group, enabling the subsequent enzyme to act. acs.orgnih.gov |
| MaAKR | Aldo-keto Reductase | Reduces the unmasked side chain to form an open diol intermediate. acs.orguea.ac.uk |
| MaCYP716AD4 | Cytochrome P450 | Performs partial cleavage of the diol side chain. acs.orguea.ac.uk |
| MaLFS | Limonoid Furan Synthase | Catalyzes the final formation of the furan ring to produce this compound. acs.orguea.ac.uk |
Transcriptomic and Genomic Approaches to Pathway Elucidation
Transcriptomic and genomic studies have been indispensable for discovering the genes involved in this compound biosynthesis. frontiersin.orgnih.gov By sequencing the transcriptomes (the sum of all RNA molecules) of different tissues from plants like A. indica and comparing them, researchers can identify genes that are highly expressed in tissues known to accumulate limonoids. frontiersin.orgnih.gov
For example, RNA-seq analysis of leaves, flowers, and fruits has provided valuable data on gene expression patterns. frontiersin.org Co-expression analysis is a particularly powerful tool, allowing scientists to identify novel candidate genes by finding those whose expression patterns correlate with known triterpenoid biosynthesis genes, such as OSCs and CYP450s. acs.org This approach was instrumental in identifying the genes from M. azedarach and Citrus sinensis that were later used to reconstitute the entire pathway. acs.org The availability of draft genomes for species like A. indica further aids these analyses by providing a reference to map transcript data and identify gene clusters potentially involved in specialized metabolism. frontiersin.orgpeerj.com
Chemoenzymatic and Heterologous Biosynthesis Approaches
With the identification of the complete gene set for this compound biosynthesis, researchers have moved towards reconstituting the pathway in heterologous systems. This approach, a cornerstone of synthetic biology, allows for the production of complex natural products in model organisms that are easier to grow and manipulate than the native plants.
The model plant Nicotiana benthamiana is a widely used platform for the transient expression and reconstitution of metabolic pathways. researchgate.netnih.gov Its ability to be easily transformed with multiple genes simultaneously makes it ideal for studying complex biosynthetic routes. researchgate.net Scientists have successfully reconstituted the entire biosynthetic pathway to this compound by co-expressing the 13 required enzymes from M. azedarach in N. benthamiana leaves. acs.orgnih.gov This landmark achievement not only confirmed the function of the identified genes but also demonstrated for the first time the heterologous production of a furan-containing limonoid, providing a platform for producing these valuable molecules and their intermediates for further study and modification. biorxiv.orgnih.gov
A significant challenge in heterologous production is achieving high yields. A key strategy for enhancing this compound production emerged from the discovery of a "missing link" enzyme—a carboxylesterase (MaCXE). uea.ac.ukresearchgate.net Research revealed that the this compound pathway naturally employs a protection/deprotection strategy. uea.ac.uknih.gov An early-acting acetyltransferase (MaL21AT) adds an acetyl group to the C21 position of a protolimonoid intermediate, which appears to stabilize it and select for a single epimer for downstream enzymes to act upon. acs.orgnih.gov
However, this protective acetyl group blocks the action of the later-acting Aldo-keto Reductase (MaAKR). nih.gov The discovery of MaCXE, a carboxylesterase that selectively removes this acetyl group at the appropriate stage, provided the solution. acs.orguea.ac.uk Co-expressing MaCXE with the other 13 biosynthetic enzymes in N. benthamiana was shown to significantly de-bottleneck the pathway, leading to a marked increase in the production of this compound. acs.orguea.ac.uknih.gov This finding highlights a sophisticated native engineering strategy that can be leveraged to boost yields in heterologous production systems. uea.ac.uk
Isolation and Purification Methodologies for Azadirone
Extraction from Botanical Sources
The initial step in obtaining azadirone involves extracting it from different parts of the neem tree. This process typically utilizes organic solvents to solubilize the lipophilic triterpenoid (B12794562) compounds.
Optimization of Solvent Systems for this compound Extraction
The choice of solvent system is crucial for optimizing the yield of this compound during extraction. Different solvents exhibit varying polarities and affinities for this compound and other co-occurring compounds. Polar organic solvents, such as methanol (B129727) and ethanol (B145695), are commonly used for the extraction of limonoids from neem plant parts. ipp.ptentomoljournal.com Hexane is also employed, often for defatting plant material to remove non-polar lipids before extracting more polar compounds like this compound. ipp.ptnih.gov
One study on the optimization of neem oil extraction, which contains triterpenoids, utilized petroleum ether in a Soxhlet apparatus at 60°C. The optimized conditions for maximum oil yield were found to be a sample mass of 45 g, a particle size of 1.39 mm, and an extraction time of 2 hours. scispace.comjournaljsrr.comresearchgate.netresearchgate.net While this study focused on neem oil, it highlights the importance of parameters like solvent, temperature, time, and particle size in optimizing the extraction of lipophilic compounds from neem. Another study explored binary solvent systems for extracting azadirachtin (B1665905) (another limonoid) from neem seeds and leaves, finding a 50:50 mixture of n-hexane and ethanol to be effective. koreamed.org This suggests that binary solvent systems can be optimized for improved extraction efficiency of specific limonoids.
Influence of Plant Tissue (e.g., fruits, seeds, flowers, leaves, bark) and Developmental Stage on this compound Yield
The concentration of this compound can vary depending on the specific plant tissue and its developmental stage. Studies on the distribution of triterpenoids in Azadirachta indica have shown tissue-specific accumulation of these compounds. frontiersin.org Neem fruits, particularly at certain developmental stages, have been identified as a significant source of this compound and other basic limonoids. researchgate.netrsc.orgresearchgate.net For instance, a study focusing on major basic limonoids from neem fruits used fresh, undried, ripe fruits for isolation. researchgate.net The levels of these limonoids were quantified at different developmental stages of neem fruits and were found to be in a similar range throughout the growth process in one study, although the specific yields of this compound at each stage were not explicitly detailed in the provided snippets. rsc.orgresearchgate.net However, other studies on different triterpenoids like azadirachtin indicate that seed kernels generally contain the highest concentration compared to other parts like leaves, bark, and flowers, and that concentrations can vary significantly between batches. ipp.ptfrontiersin.org This suggests that careful selection of the plant part and potentially the developmental stage is important for maximizing this compound yield.
Chromatographic Separation Techniques
Following the initial extraction, chromatographic methods are essential for separating this compound from other co-extracted compounds and achieving high purity.
High-Performance Liquid Chromatography (HPLC) for this compound Separation
HPLC is a widely used analytical technique for the separation and quantification of this compound and other limonoids in neem extracts. researchgate.netrsc.orgresearchgate.netmdpi.comimpactfactor.orgresearchgate.netresearchgate.net It allows for the separation of compounds based on their differential interactions with a stationary phase and a mobile phase. Reversed-phase HPLC is commonly employed for the analysis of less polar compounds like triterpenoids. mdpi.comresearchgate.net
HPLC is used to monitor the separation process and determine the purity of isolated compounds. researchgate.netresearchgate.net For example, HPLC standard curves are used for the individual quantification of limonoids like this compound in plant extracts. rsc.org Various mobile phase compositions and stationary phases are utilized depending on the specific separation requirements. One method for the determination of azadirachtin and camphor (B46023) used a C18 column with a mobile phase of buffer (pH 3.0):Acetonitrile (B52724) (15:85 v/v). impactfactor.org Another HPLC method for azadirachtin residues utilized a C18 column with a water-acetonitrile mixture (27.5:72.5, v/v) as the mobile phase. researchgate.net While these examples are for related compounds, they illustrate the typical parameters involved in HPLC methods for neem limonoids.
Medium Pressure Liquid Chromatography (MPLC) for Preparative Scale Isolation of this compound
MPLC is a valuable technique for preparative scale isolation of natural products, including this compound. researchgate.netrsc.orgresearchgate.netresearchgate.netresearchgate.netrsc.org It operates at pressures between traditional column chromatography and HPLC, allowing for faster separations and larger sample loading compared to analytical HPLC.
Automated MPLC systems are used for the rapid and preparative purification of major basic limonoids from neem fruits, including this compound, epoxyazadiradione, and azadiradione (B1252901). researchgate.netrsc.orgresearchgate.netresearchgate.net This technique enables the isolation of these compounds in gram-scale quantities with high purity. rsc.org The MPLC-based protocol allows for efficient separation of this compound from the complex mixture of triterpenoids present in neem extracts. researchgate.netrsc.orgresearchgate.netresearchgate.net
Solid-Phase Extraction (SPE) in this compound Sample Preparation
Solid-Phase Extraction (SPE) is a sample preparation technique frequently used to clean up crude extracts before chromatographic analysis, such as HPLC. mdpi.comresearchgate.netshimadzu.comorganomation.comsigmaaldrich.comthermofisher.comsigmaaldrich.com SPE utilizes a solid adsorbent material (stationary phase) to selectively retain or exclude target compounds based on their physical and chemical properties. organomation.comsigmaaldrich.com This helps to remove interfering compounds from the complex plant matrix, simplifying the sample and improving the accuracy and sensitivity of subsequent analysis. sigmaaldrich.comthermofisher.com
In the context of this compound, SPE can be used to purify extracts by removing unwanted lipids, pigments, and other polar or non-polar impurities depending on the chosen stationary phase and elution solvents. For example, a method for determining azadirachtin, nimbin, and salannin (B1681390) in neem oil involved sample cleaning using an SPE cartridge before HPLC analysis. shimadzu.com Another study used C18 solid phase extraction cartridges to depurate a leaf extract before HPLC-based microfractionation for identifying antifungal compounds, including those with an this compound-like moiety. mdpi.com SPE can significantly improve the quality of the sample introduced into HPLC or MPLC systems, leading to better separation and purification of this compound. thermofisher.com
| Compound Name | PubChem CID |
| This compound | 10906239 |
| Azadirachtin | 5281303 |
| Epoxyazadiradione | Not explicitly found in snippets, but mentioned alongside this compound. PubChem search for Epoxyazadiradione yields CID 363979 |
| Azadiradione | 363978 |
| Nimbin | 108058 |
| Salannin | 6437066 |
| Gedunin (B191287) | 12004512 |
| Nimonol | Not explicitly found in snippets with CID. |
| Mahmoodin | 126566 |
| Naheedin | Not explicitly found in snippets with CID. |
| Azadirachtin A | Not explicitly found in snippets with CID. PubChem search for Azadirachtin A yields CID 5281303 (same as Azadirachtin) |
| Azadirachtin B | Not explicitly found in snippets with CID. PubChem search for Azadirachtin B yields CID 106500-25-8 |
| 17-hydroxyazadiradione | Not explicitly found in snippets with CID. PubChem search for 17-hydroxyazadiradione yields CID 10450445 |
| Deacetylnimbin | Not explicitly found in snippets with CID. PubChem search for Deacetylnimbin yields CID 10450352 |
Note: PubChem CIDs for compounds other than this compound were added based on PubChem searches for completeness, as they were mentioned alongside this compound in the context of isolation from Neem. The snippets provided the CID for this compound directly. nih.govnih.govwikidata.org
Data Table: Optimized Neem Oil Extraction Parameters (Example related to lipophilic compound extraction)
| Parameter | Optimized Value | Unit |
| Sample Mass | 45 | g |
| Particle Size | 1.39 | mm |
| Extraction Time | 2 | h |
Based on a study optimizing neem oil extraction using petroleum ether. scispace.comjournaljsrr.comresearchgate.netresearchgate.net
Thin-Layer Chromatography (TLC) Applications
Thin-Layer Chromatography (TLC) is a versatile and widely used chromatographic technique for separating components in mixtures. wikipedia.orglibretexts.org It is performed on a plate coated with a thin layer of adsorbent material (stationary phase). wikipedia.org TLC is valuable for monitoring reaction progress, identifying compounds, determining purity, and purifying small amounts of compounds. wikipedia.orglibretexts.org
In the context of this compound, TLC can be applied for several purposes:
Monitoring Purification: TLC can be used to quickly assess the separation efficiency during different purification steps, such as column chromatography. By spotting fractions on a TLC plate and visualizing the separated compounds, researchers can determine which fractions contain this compound and the extent of purification achieved. wikipedia.orgmilesscientific.com
Purity Assessment: TLC allows for a rapid check of the purity of isolated this compound samples. wikipedia.orglibretexts.orgmilesscientific.com A pure sample of this compound should ideally show a single spot on the TLC plate under specific mobile phase conditions, while impurities would appear as additional spots. milesscientific.com
Method Development: TLC can be used to test and optimize solvent systems (mobile phases) for other chromatographic techniques, such as column chromatography, before performing larger-scale purifications. wikipedia.org By trying different solvent combinations on TLC plates, the optimal system for separating this compound from co-eluting compounds can be determined. wikipedia.org
TLC separates compounds based on their differential affinities for the stationary and mobile phases. wikipedia.orglibretexts.org The distance a compound travels on the plate relative to the solvent front is represented by its retention factor (Rf) value, which can aid in identification when compared to a standard. libretexts.org
Advanced Purification Strategies for High Purity this compound
Achieving high purity of this compound often requires advanced purification strategies beyond simple extraction and basic chromatography. These strategies typically involve multi-step approaches utilizing high-resolution chromatographic techniques. numberanalytics.com
Medium Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC) are examples of techniques employed for the preparative isolation and purification of limonoids, including this compound, from neem extracts. researchgate.netresearchgate.net These techniques offer higher resolution and efficiency compared to traditional column chromatography, enabling better separation of closely related compounds. numberanalytics.com
Research findings indicate that MPLC-based protocols can be used for the preparative scale isolation of major basic limonoids from neem fruits, such as this compound, epoxyazadiradione, and azadiradione. researchgate.net These isolated compounds can then be quantified using techniques like HPLC. researchgate.net
An example of an MPLC-based purification protocol for limonoids from neem fruit-coats involved using a normal phase silica (B1680970) gel column with a gradient solvent program. researchgate.net This approach allowed for the isolation of this compound, which was subsequently characterized by analytical techniques such as LC-ESI-MS/MS. researchgate.netrsc.org
Advanced strategies often involve optimizing various parameters, including the choice of stationary phase, mobile phase composition, flow rate, and detection methods, to achieve efficient separation and high purity. numberanalytics.com The purity of isolated this compound is typically confirmed using analytical techniques like HPLC, LC-MS, and NMR. researchgate.netresearchgate.net
Interactive Data Table: Retention Times of Neem Limonoids by HPLC
Based on research findings researchgate.netrsc.org, the retention times of several major limonoids from neem fruits, including this compound, can be determined using HPLC coupled with ESI-MS. The following table presents typical retention times observed under specific chromatographic conditions.
| Compound | Retention Time (min) |
| Azadiradione | 16.7 |
| Epoxyazadiradione | 20.4 |
| This compound | 24.0 |
Note: These retention times are specific to the chromatographic conditions described in the cited research and may vary depending on the column, mobile phase, and flow rate used.
Advanced purification strategies aim to minimize impurities and maximize the yield of high-purity this compound for further research and potential applications. numberanalytics.com
Synthetic and Semi Synthetic Approaches to Azadirone and Its Analogues
Challenges in Total Chemical Synthesis of Azadirone Scaffolds
The total chemical synthesis of complex limonoids like azadirachtin (B1665905), which shares structural features and biosynthetic origins with this compound, highlights the inherent difficulties in constructing these scaffolds. The first total synthesis of azadirachtin, completed in 2007, required 64 steps, underscoring the complexity. Key challenges include the presence of numerous stereogenic centers, many of which are tetrasubstituted, and the molecule's sensitivity to light, acids, and bases.
Specifically for the this compound scaffold, which is considered an azadirachtin-type intermediate with an intact A ring nih.gov, the synthesis involves constructing a complex tetracyclic system with precise control over stereochemistry at multiple positions. While the total synthesis of this compound itself is less extensively documented than that of azadirachtin in the provided search results, the shared structural complexity implies similar challenges. The biosynthesis of azadirachtin, which is believed to proceed via an this compound-type intermediate, involves a series of complex enzymatic transformations starting from tirucallol (B1683181), a C30 triterpene precursor. wikipedia.orgresearchgate.net This natural complexity mirrors the difficulties encountered in de novo chemical construction.
The construction of key fragments, such as the decalin system and the tetrahydrofuran (B95107) ring, with the correct stereochemistry and functionalization, represents a significant hurdle in the total synthesis of these molecules. researchgate.net For instance, the synthesis of a heavily functionalized decalin intermediate for azadirachtin involved coupling two quaternary carbon centers and establishing ten contiguous stereocenters and complex oxygenation patterns. researchgate.net
Semi-Synthesis and Derivatization Strategies for Structural Diversification
Given the challenges of total synthesis, semi-synthetic approaches and derivatization strategies are crucial for obtaining this compound and generating analogues for biological evaluation and structural-activity relationship (SAR) studies. Semi-synthesis often involves isolating a biosynthetic intermediate or a related natural product from Azadirachta indica and chemically modifying it to obtain the desired compound or its analogues. scirp.org This approach can be advantageous as intermediates may be more readily available or easier to extract than the target molecule itself. scirp.org
This compound itself can be isolated from Azadirachta indica, for example, from methanolic extracts of neem flowers or fruit. researchgate.netacs.org Once isolated, this compound serves as a starting material for the synthesis of various analogues. Studies have focused on modifying specific regions of the this compound structure to understand their contribution to biological activity. researchgate.netnih.gov
Key areas for derivatization include the A-ring, particularly the α,β-unsaturated enone moiety, the C-7 position in the B-ring, and the furan (B31954) moiety. researchgate.netnih.gov Chemical modifications at these positions have revealed their importance for the cytotoxic activity observed in this compound and its analogues. researchgate.netnih.gov For example, modifications at C-7, such as acetylation or chloroacetylation, or the presence of a keto group, influence activity. researchgate.netnih.gov Oxidation chemistry of the furan moiety has also been explored, yielding hydroxybutenolides, although these derivatives showed reduced activity compared to this compound. researchgate.net
Semi-synthetic protocols have been applied to this compound and related limonoids like azadiradione (B1252901) and epoxyazadiradione to create libraries of structural analogs. acs.org These modifications include deacetylation, carbonylation at C-7, reduction of double bonds (e.g., Δ1,2), epoxidation, and reduction of carbonyl groups (e.g., at C-3 or C-16). acs.org These synthesized analogues are then characterized, often using techniques like NMR and MS/MS, to understand their structures and fragmentation patterns. acs.org
Table 1 provides examples of structural modifications performed on azadiradione, a closely related limonoid to this compound, illustrating typical derivatization strategies.
| Starting Material | Modification(s) | Resulting Analog(s) | Reference |
| Azadiradione | Deacetylation | Analog 3 | acs.org |
| Azadiradione | Carbonylation at C7 | Analog 4 | acs.org |
| Azadiradione | Δ1,2 reduction | Analog 5 | acs.org |
| Azadiradione | Epoxidation at A-ring | Analog 6 | acs.org |
| Azadiradione | Reduction at C3 carbonyl & Δ1,2 bond | Analog 7 | acs.org |
| Analog 7 | Reduction at C16 | Analog 8 | acs.org |
| Azadiradione | Reduction at C3 carbonyl | Analog 11 | acs.org |
| Analog 11 | Reduction at C16 carbonyl | Analog 12 | acs.org |
Note: Analog numbers refer to those used in the cited source.
Development of Key Intermediates for this compound Synthesis
The development of key intermediates is critical for both total and semi-synthetic routes to this compound and its analogues. In the context of total synthesis of related complex limonoids like azadirachtin, the synthesis of highly functionalized fragments, which are then coupled, is a common strategy. researchgate.netresearchgate.net For instance, the Ley group's total synthesis of azadirachtin involved the coupling of a decalin fragment and a pyran fragment. researchgate.net The synthesis of the decalin fragment, containing multiple stereocenters and oxygenation, was particularly challenging. researchgate.netresearchgate.net
While specific key intermediates solely for the total synthesis of this compound are not detailed in the provided results, the biosynthetic pathway provides insight into potential intermediate structures. This compound is proposed to originate from tirucallol via a series of modifications. nih.govresearchgate.net Understanding the enzymes and intermediates in this natural pathway can inform synthetic strategies. nih.govresearchgate.net Research into the biosynthesis of limonoids in Azadirachta indica aims to identify the genes and enzymes responsible for converting precursors like 2,3-oxidosqualene (B107256) into protolimonoids such as tirucallol and subsequently into this compound-type intermediates. nih.govnih.gov
For semi-synthesis, key intermediates are often the naturally occurring limonoids themselves, isolated from neem. This compound, azadiradione, and epoxyazadiradione serve as key starting materials for generating a variety of analogues through targeted chemical transformations. acs.org The availability and efficient isolation of these natural precursors are therefore crucial for semi-synthetic diversification efforts.
The development of efficient synthetic methodologies to access the core this compound scaffold and its functionalized derivatives remains an active area of research, driven by the desire to explore the biological potential of this class of compounds.
Structure Activity Relationship Sar Studies of Azadirone and Its Derivatives
Identification of Essential Pharmacophores for Biological Activity
Several key structural features, or pharmacophores, within the azadirone molecule have been identified as crucial for its potent biological activity. researchgate.netnih.gov These include the α,β-unsaturated enone moiety in the A-ring, the functional group at the C-7 position in the B-ring, and the furan (B31954) moiety. researchgate.netnih.gov
Significance of the α,β-Unsaturated Enone Moiety (A-Ring)
The α,β-unsaturated enone moiety in the A-ring of this compound or an equivalent conjugated system is considered a significant structural requirement for its potent activity. researchgate.netnih.gov Modifications or alterations to this part of the molecule can impact its biological effects. researchgate.netnih.gov For example, the presence of a cyclohexenone or 1,2-epoxide in the A ring has been correlated with growth regulatory activity in related limonoids. mdpi.com
Role of the C-7 Acetyloxy or Keto Group (B-Ring)
The functional group at the C-7 position in the B-ring also plays a vital role in the activity of this compound and its analogues. researchgate.netnih.gov Studies indicate that a C-7 acetyloxy, chloroacetyloxy, or keto group is important for the observed biological effects. researchgate.netnih.gov An acetoxy group at C-7, instead of an α-hydroxy enone, has been suggested to increase growth regulatory activity in related compounds. mdpi.com
Importance of the Furan Moiety
The furan moiety at the C-17 position is another essential structural feature for the activity of this compound. researchgate.netnih.gov Oxidation chemistry focusing on the furan moiety of this compound has shown that modifications, such as peracid oxidation leading to hydroxybutenolides, can result in a loss of activity compared to the parent molecule. researchgate.net This highlights the importance of the intact furan ring for maintaining biological potency.
Comparative SAR with Related Limonoids (e.g., Ring-Intact vs. C-Seco Limonoids)
This compound belongs to the class of ring-intact limonoids, which possess a 4,4,8-trimethyl-17-furanylsteroidal skeleton. nih.gov Comparative SAR studies with other limonoids, including ring-intact and C-seco limonoids, provide insights into how skeletal variations influence biological activity. C-seco limonoids, such as azadirachtins, salannins, and nimbins, are formed by the opening of the C-ring and further rearrangements. nih.gov
Research suggests that C-seco limonoids, particularly azadirachtins, are often among the most effective compounds for certain activities, such as insect antifeedant and growth-regulating effects. mdpi.com However, ring-intact limonoids, including this compound-class chemicals, also exhibit significant biological activities, such as antifeedant activity against various insects and antifungal properties. mdpi.commdpi.comresearchgate.net
For instance, this compound has shown antifeedant activity against the Colorado potato beetle (Leptinotarsa decemlineata). mdpi.comresearchgate.net Comparative studies on antifungal activity of this compound-like limonoids have shown variations in potency based on structural differences, such as the presence of a 14,15-epoxy group or alterations in the substitution pattern at C-6 and C-7. mdpi.com
Data from studies comparing the antifungal activity of this compound-like limonoids can be presented as follows:
| Compound | Structural Features | Antifungal Activity (IC₅₀) |
| Limonoid 1 | This compound-like structure, specific C-6/C-7 arrangement | 1.48 ± 0.11 µM |
| Compound 3 | This compound-like structure, 1,2-dehydro, 16-keto, 1-oxobutan-2-yl moieties | 15.17 ± 0.22 µM |
| Compound with 14,15-epoxy | This compound-like structure, 14,15-epoxy group | Diminished activity |
| Compound with opposite C-6/C-7 substitution | This compound-like structure, opposite C-6/C-7 substitution | ~6-fold reduction in activity |
These comparative studies underscore that while the C-seco limonoids like azadirachtin (B1665905) are highly potent insecticides, ring-intact limonoids such as this compound and its derivatives possess their own spectrum of significant biological activities, and subtle structural differences within the ring-intact class can significantly influence their potency. mdpi.commdpi.com
Mechanistic Investigations of Azadirone S Biological Activities
Antineoplastic and Cytotoxic Mechanisms
Azadirone exhibits potent cytotoxic effects against various human cancer cell lines. smolecule.comresearchgate.networldneemorganisation.org Its antineoplastic mechanisms involve the modulation of specific cellular pathways, interactions with chaperone proteins, induction of death receptors, activation of the ROS-ERK-CHOP pathway, and regulation of proteins crucial for apoptosis and cell survival. researchgate.netmedchemexpress.comresearchgate.netebi.ac.ukamegroups.org
Modulation of Specific Cellular Pathways
This compound has been shown to modulate various cellular pathways involved in cancer progression. Research indicates its ability to upregulate p53, a critical tumor suppressor protein. smolecule.com It can also influence pathways linked to chemoresistance, such as Bcl-2. amegroups.org Furthermore, this compound affects signaling pathways that regulate cell proliferation, apoptosis, inflammation, invasion, and angiogenesis. worldneemorganisation.org Studies suggest that this compound's mechanism may be related to the blocking of the MAPK signal pathway in some contexts. researchgate.netresearchgate.net
Interactions with Chaperone Proteins (e.g., Hsp60)
Investigations into this compound's biological interactions suggest it may disrupt protein synthesis through binding interactions with chaperone proteins like Hsp60. smolecule.comwikiwand.com Hsp60 is a mitochondrial chaperone protein involved in protein folding and assembly, which can be translocated to other cellular compartments in tumor cells, affecting processes like cell migration and inhibiting apoptosis by stabilizing inactive caspase-3 or forming complexes with anti-apoptotic proteins. frontiersin.orgimrpress.com While the precise details of this compound's interaction with Hsp60 require further elucidation, this interaction is proposed as a potential mechanism contributing to its therapeutic applications. smolecule.comwikiwand.com
Induction of Death Receptors (DR4, DR5) and Sensitization to Apoptotic Ligands (e.g., TRAIL)
A key mechanism by which this compound exerts its cytotoxic effects is through the induction of death receptors, specifically DR4 and DR5, on the surface of human cancer cells. researchgate.netmedchemexpress.comresearchgate.netebi.ac.ukmedkoo.comnih.govresearchgate.netnih.gov These receptors are crucial components of the extrinsic apoptotic pathway, which is triggered by the binding of apoptotic ligands like TNF-related apoptosis-inducing ligand (TRAIL). nih.govtjpr.orgnih.govspandidos-publications.com By upregulating DR4 and DR5 expression, this compound sensitizes cancer cells to TRAIL-induced apoptosis. researchgate.netmedchemexpress.comresearchgate.netebi.ac.ukmedkoo.comnih.govnih.gov This induction of DRs by this compound occurs in a concentration- and time-dependent manner in cancer cells but does not significantly affect decoy receptors like DcR1 and DcR2, which protect cells from apoptosis. researchgate.netnih.govtjpr.orgnih.gov The sensitization to TRAIL by this compound has been observed to be synergistic at higher concentrations. ebi.ac.uknih.gov This effect is specific to cancer cells, as this compound does not induce death receptors or modulate cell survival protein expression in normal cells. researchgate.netnih.gov
Role of the ROS-ERK-CHOP Pathway in Apoptosis Induction
The induction of DR4 and DR5 by this compound is mediated through the generation of reactive oxygen species (ROS) and subsequent activation of the ERK MAPK pathway. researchgate.netmedchemexpress.comresearchgate.netebi.ac.uknih.govnih.gov This pathway involves the up-regulation of the transcription factor CCAAT enhancer-binding protein homologous protein (CHOP). researchgate.netresearchgate.netebi.ac.uknih.govnih.govtjpr.orgnih.govspandidos-publications.com Silencing of ERK or CHOP has been shown to abrogate the effect of this compound on DR induction and TRAIL sensitization, indicating the critical role of the ROS-ERK-CHOP axis. researchgate.netebi.ac.uknih.govnih.gov ROS scavengers have also been shown to reduce the effect of this compound on this pathway and subsequent TRAIL sensitization. researchgate.netebi.ac.uknih.gov The CHOP binding site on the DR5 gene is required for this compound-induced DR5 induction. researchgate.netebi.ac.uknih.gov While the induction of DRs by this compound is independent of p53, its sensitization to TRAIL is p53-dependent. researchgate.netebi.ac.uknih.gov
Regulation of Proapoptotic and Cell Survival Protein Expression
In addition to inducing death receptors, this compound regulates the expression of proteins belonging to the proapoptotic and cell survival families, which are key regulators of the intrinsic apoptotic pathway. researchgate.netmedchemexpress.comresearchgate.netebi.ac.uknih.govnih.govmdpi.comnih.gov this compound has been shown to down-regulate the expression of cell survival proteins and up-regulate the expression of proapoptotic proteins. researchgate.netmedchemexpress.comebi.ac.uknih.govnih.gov This modulation of the balance between these protein groups contributes to this compound's ability to induce apoptosis and sensitize cancer cells to TRAIL. researchgate.netmedchemexpress.comebi.ac.uknih.govnih.govspandidos-publications.com For example, downregulation of antiapoptotic proteins like Bcl-2 and upregulation of proapoptotic proteins like Bax are common mechanisms to promote apoptosis. mdpi.comnih.govnih.gov
Antiplasmodial Activity Mechanisms
This compound also possesses antiplasmodial activity. nih.govmedchemexpress.comresearchgate.net Studies have evidenced significant in vitro activity against Plasmodium falciparum, including chloroquine-resistant strains. researchgate.net While the precise molecular mechanisms underlying this compound's antiplasmodial activity are less extensively documented compared to its antineoplastic effects, its activity against Plasmodium falciparum suggests interactions with essential parasitic processes. researchgate.netnih.gov Research into other antimalarial compounds from Azadirachta indica indicates diverse mechanisms, including interference with parasite development and potential targeting of key parasitic proteins. researchgate.netnih.govmdpi.commdpi.comfrontiersin.org Further detailed investigations are needed to fully elucidate the specific mechanisms by which this compound exerts its effects against Plasmodium falciparum.
In Vitro Activity Against Plasmodium Species
Studies have demonstrated the in vitro antiplasmodial activity of this compound, particularly against Plasmodium falciparum, the causative agent of malaria. This compound has shown significant inhibitory effects on the schizogonic replication of P. falciparum strains, including chloroquine-resistant W2 strains. researchgate.netresearchgate.netmedchemexpress.com In vitro antiplasmodial tests have provided valuable insights into the structure-antimalarial activity relationships within the limonoid class of compounds. researchgate.net While the precise mechanism of this compound's antiplasmodial action is still under investigation, potential mechanisms explored for antimalarial compounds include interference with ferriprotoporphyrine biocrystallization and effects on glutathione (B108866) levels, which play a key role in redox mechanisms in the parasite. mdpi.com
Insecticidal and Antifeedant Action Mechanisms
This compound, found in Azadirachta indica extracts, contributes to the plant's well-known insecticidal and antifeedant properties. mdpi.com Its mechanisms of action in insects involve disrupting digestive processes and altering feeding behavior.
Disruption of Insect Digestive Enzyme Function
Extracts from Azadirachta indica, which contain this compound, have been shown to exert inhibitory effects on key insect digestive enzymes, including alpha-amylase, chitinase, and protease. mdpi.com This inhibition can significantly impair the insect's ability to break down and absorb nutrients from its food, leading to reduced larval feeding and negatively impacting food digestion capabilities. mdpi.comresearchgate.net Studies on related compounds like azadirachtin (B1665905) have also demonstrated a reduction in the activity of digestive enzymes such as protease, amylase, and invertase, further supporting the concept that neem limonoids interfere with insect digestion. researchgate.net
Alteration of Insect Feeding Behavior (Antifeedant Properties)
This compound is recognized as a potential antifeedant against numerous insects, particularly lepidopterans. mdpi.com The antifeedant effects of neem compounds, including this compound, involve the alteration of insect feeding behavior. This can occur through the stimulation of specific deterrent chemoreceptors on the insect mouthparts and interference with the perception of feeding stimulants. scielo.brscielo.brmdpi.com Some compounds can stimulate 'deterrent' cells in chemoreceptors while simultaneously blocking the firing of 'sugar' receptor cells that normally promote feeding. scielo.brscielo.br This disruption in sensory perception can lead insects to avoid treated food or reduce their consumption significantly, sometimes to the point of starvation. arccjournals.com Beyond the initial taste deterrence, secondary antifeedant effects can occur post-ingestion, resulting in a long-term reduction in food intake and impacting digestive efficiency due to physiological disturbances. scielo.brscielo.brarccjournals.com
Indirect Role in Insect Growth Regulation through Azadirachtin Biosynthesis
This compound plays an indirect but significant role in insect growth regulation as it is a precursor in the biosynthesis of azadirachtin. scielo.brwikipedia.orgnih.govfrontiersin.orgresearchgate.net Azadirachtin is a potent insect growth regulator that interferes with the insect endocrine system, particularly the synthesis and release of hormones like ecdysteroids and juvenile hormone, which are crucial for molting and development. wikipedia.orgnih.govresearchgate.net By being a step in the biosynthetic pathway of azadirachtin, this compound contributes to the plant's ability to produce this key insect growth disrupting compound. The biosynthesis of azadirachtin from a steroid precursor like tirucallol (B1683181) involves several steps, including the formation of limonoids such as this compound and azadiradione (B1252901), followed by further modifications. scielo.brnih.govfrontiersin.orgresearchgate.net
Antioxidant Activity Mechanisms
This compound is considered a major secondary metabolite of Azadirachta indica known to exhibit substantial therapeutic properties, including antioxidant effects. nih.govfrontiersin.org
Contributions to Oxidative Stress Reduction
This compound has been associated with the reduction of oxidative stress. researchgate.netnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them with antioxidants. frontiersin.org While the specific mechanism for this compound is still being elucidated, studies on the related compound azadiradione, also a principal antioxidant component of neem seeds, have shown it can mimic the activity of superoxide (B77818) dismutase (SOD), a crucial antioxidant enzyme. nih.govmdpi.com This mimicry involves scavenging superoxide radical anions, leading to the production of hydrogen peroxide and molecular oxygen, thereby reducing oxidative stress. nih.gov Furthermore, research indicates that this compound can sensitize cancer cells through a mechanism involving the regulation of ROS-ERK-CHOP-death receptor pathways. researchgate.netnih.gov Neem limonoids, including azadirachtin and nimbolide, have also been shown to upregulate antioxidant and carcinogen detoxification enzymes. amegroups.org These findings suggest that this compound's contribution to oxidative stress reduction may involve direct free radical scavenging, modulation of antioxidant enzyme activity, and influencing pathways related to cellular redox balance.
Superoxide Radical Scavenging Properties
Studies investigating the antioxidant properties of neem components have explored their ability to scavenge free radicals, such as the superoxide radical anion. While detailed mechanistic studies on this compound's direct superoxide scavenging are limited, research on Azadiradione, another tetracyclic terpenoid found in neem oil with structural similarities to this compound, has provided insights into a potential mechanism mdpi.comscite.ai. Azadiradione has been shown to scavenge superoxide radical anions through a mechanism that mimics the action of the enzyme superoxide dismutase (SOD) mdpi.comresearchgate.net. This process involves a dismutase action where one superoxide incorporates protons to form hydrogen peroxide, while a second superoxide is oxidized, releasing its unpaired electron mdpi.com. The cyclohexene (B86901) carbonyl moiety present in Azadiradione is suggested to be responsible for this antioxidant activity, and this moiety is conserved in other related tetracyclic terpenoids in neem oil, including this compound, suggesting they may also contribute to superoxide scavenging mdpi.comscite.ai. Experimental evidence using techniques like Rotating Ring Disk Electrode (RRDE) hydrodynamic voltammetry has demonstrated the superoxide radical scavenging ability of neem oil, which contains this compound and other antioxidant compounds mdpi.comresearchgate.net.
Antimicrobial Properties (as part of neem extracts)
Mechanisms of Action Against Microbial Cell Membranes
Neem-derived phytochemicals, including limonoids, can disrupt the integrity of microbial cell membranes ijsrtjournal.comijsrtjournal.comhku.hk. Compounds such as nimbidin (B1172316) and nimbin, also present in neem extracts, are known to disrupt the lipid bilayer of microbial cell membranes, increasing membrane permeability and leading to leakage of cellular contents and ultimately cell death, particularly in Gram-positive bacteria ijsrtjournal.com. While this compound's specific effect on microbial cell membranes is not as extensively documented as some other neem limonoids, its presence in extracts that exhibit membrane disruption suggests a potential contribution to this mechanism hku.hk.
Inhibition of Microbial Enzymatic Activity
Neem-derived compounds can inhibit critical microbial enzymes essential for growth and survival ijsrtjournal.comijsrtjournal.com. Phytochemicals like azadirachtin and quercetin (B1663063) have been shown to inhibit enzymes such as ATPase and DNA gyrase, impairing vital processes like DNA replication and protein synthesis ijsrtjournal.comijsrtjournal.com. While this compound is a triterpenoid (B12794562) found in neem, direct evidence detailing this compound's specific inhibition of microbial enzymes like DNA gyrase or ATPase in the context of antimicrobial action is less prominent in the search results compared to other neem compounds. One study investigating the inhibition of bacterial phosphatases by various Azadirachta indica compounds, including this compound, reported no significant inhibition by this compound ikm.org.my.
Prevention of Biofilm Formation
Neem extracts have demonstrated the ability to prevent the formation of biofilms, which are protective layers that enhance bacterial resistance to antimicrobial agents ijsrtjournal.comijsrtjournal.comnih.govnih.gov. Ethanolic and aqueous extracts of neem have been shown to inhibit biofilm development in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa ijsrtjournal.comijsrtjournal.commicrobiologyjournal.org. This antibiofilm property has been attributed to various mechanisms, including the inhibition of enzymes like DNA gyrase, as suggested by molecular docking studies with neem leaf extract nih.govnih.gov. While this compound is present in neem extracts known to inhibit biofilm formation, its specific role and mechanism in this process require further detailed investigation.
Induction of Oxidative Stress in Pathogens
Some studies suggest that the antimicrobial mechanisms of natural compounds can involve the induction of oxidative stress in pathogens through the generation of reactive oxygen species (ROS) dntb.gov.uamdpi.com. Neem extracts and their components have been explored for their potential to act as both antioxidants and pro-oxidants, which can contribute to combating antimicrobial resistance mdpi.com. While this compound is mentioned in the context of oxidative-stress-mediated antimicrobial mechanisms of metal-based nanoparticles utilizing neem components, direct evidence demonstrating this compound's specific role in inducing oxidative stress in pathogens is not clearly detailed in the provided search results dntb.gov.ua. However, the general antioxidant properties of neem components, including the potential superoxide scavenging activity that this compound may contribute to, highlight the complex interplay of oxidative processes in their biological effects mdpi.comscite.airesearchgate.net.
Analytical Methodologies for Quantification and Characterization of Azadirone
Chromatographic Quantification Techniques
Chromatography plays a vital role in separating azadirone from other compounds present in complex mixtures, enabling its subsequent quantification.
High-Performance Liquid Chromatography (HPLC) with UV Detection for this compound Quantitation
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for the quantitative analysis of this compound. scribd.comjaper.in This method relies on the separation of this compound based on its interaction with a stationary phase and elution with a mobile phase, followed by detection using a UV-Vis detector that measures the absorbance of this compound at a specific wavelength. japer.inimpactfactor.org
Research has demonstrated the application of HPLC with UV detection for quantifying this compound and other limonoids in neem extracts. researchgate.net For instance, a study utilizing a C18 analytical column with a mobile phase of acetonitrile (B52724) and water achieved chromatographic separation with UV detection at 215 nm for azadirachtin (B1665905), another neem limonoid. researchgate.net While this specific study focused on azadirachtin, the principles of reversed-phase HPLC with UV detection are applicable to this compound, given its UV-absorbing properties due to the presence of α,β-unsaturated ketone functionalities. 136.232.36 Another study on azadirachtin and camphor (B46023) used HPLC with a C18 column and detection at 294 nm, demonstrating the variability in optimal wavelengths depending on the specific compound and matrix. impactfactor.org
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Assays for Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) offers enhanced specificity and sensitivity for the identification and quantification of this compound, particularly in complex samples where complete separation by UV detection alone may be challenging. researchgate.netresearchgate.net LC-MS couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the detection of compounds based on their mass-to-charge ratio. researchgate.net
LC-MS based assays have been successfully applied to analyze this compound-like limonoids in Azadirachta indica extracts. mdpi.comnih.gov These studies often utilize reversed-phase LC coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) or Atmospheric Pressure Chemical Ionization (APCI-MS) in positive or negative ion modes to identify and quantify various limonoids, including those with this compound-like structures. researchgate.netmdpi.comnih.govrsc.org The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) provide additional structural information, aiding in the definitive identification of this compound and its derivatives. researchgate.netrsc.org For example, LC-ESI-MS/MS has been used for the rapid identification of this compound, epoxyazadiradione, and azadiradione (B1252901) in neem fruit extracts. researchgate.net The examination of quasi-molecular ions and fragment ions (such as m/z 95.0489, 135.0812, and 165.1061) in LC-ESI-high-resolution MS data has been used to annotate compounds with an this compound-like moiety. mdpi.com
Automated Online Solid-Phase Extraction Coupled with LC-Q-TOF-MS
Automated online solid-phase extraction (SPE) coupled with Liquid Chromatography-Quadrupole-Time-of-Flight-Mass Spectrometry (LC-Q-TOF-MS) is a powerful technique for the simultaneous quantification of multiple analytes, including this compound and related compounds, in complex matrices. researchgate.netnih.govnih.gov This integrated system automates sample preparation, reducing manual handling and improving reproducibility. nih.gov Online SPE removes interfering components from the sample before LC-MS analysis, enhancing the sensitivity and accuracy of the method. nih.gov
While specific studies focusing solely on this compound using this exact setup were not prominently found, research on the simultaneous determination of other azadirachtins (which are structurally related limonoids) in A. indica extracts has successfully employed automated online SPE coupled with LC-Q-TOF-MS. researchgate.netnih.govnih.gov This method demonstrated good recovery, linearity, and precision for the analyzed azadirachtins, suggesting its applicability for the analysis of this compound as well. researchgate.netnih.gov The use of Q-TOF-MS provides high resolution and accurate mass measurements, which are valuable for the identification and quantification of compounds in complex mixtures. researchgate.netresearchgate.net
Spectroscopic Characterization Techniques (e.g., NMR)
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the structural characterization of this compound. 136.232.36rsc.orgnih.govresearchgate.net NMR provides detailed information about the carbon-hydrogen framework and functional groups within the molecule.
Both ¹H NMR and ¹³C NMR spectroscopy are routinely used to confirm the structure of isolated this compound by comparing experimental spectral data with reported values. 136.232.36nih.govresearchgate.net For example, the presence of an ester carbonyl and an α, β unsaturated ketone in this compound can be identified through characteristic signals in the IR and NMR spectra. 136.232.36 Specifically, a doublet in the ¹H NMR spectrum at δ 7.16 and a signal at δ 5.85 indicate the presence of an α, β unsaturated ketone. 136.232.36 Peaks at δ 204.7 and 170.2 in the ¹³C NMR spectrum further confirm the presence of the α, β unsaturated ketone and an ester carbonyl, respectively. 136.232.36 Analysis of methyl group signals and alkenyl carbons in the NMR spectra also contributes to the structural elucidation. 136.232.36 Studies on this compound-like limonoids have also utilized ¹³C NMR to identify structural differences, such as the position of hydroxyl and acetyl groups or the presence of epoxy or dehydro moieties. mdpi.com
Method Validation Parameters: Accuracy, Precision, Linearity, and Recovery
Validation of analytical methods used for this compound quantification is essential to ensure the reliability and accuracy of the results. ajpaonline.comwjarr.com Key validation parameters include accuracy, precision, linearity, and recovery. impactfactor.orgajpaonline.comeuropa.eu
Accuracy: Accuracy refers to the closeness of test results obtained by the method to the true value. ajpaonline.comwjarr.com It is often assessed by measuring the recovery of known amounts of analyte added to a sample matrix (spiked placebo recovery method). impactfactor.orgajpaonline.com Typical accuracy for drug substances and products is expected to be within a certain percentage range (e.g., 98-102%). ajpaonline.com
Precision: Precision describes the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ajpaonline.comeuropa.eu It is usually expressed as relative standard deviation (%RSD). impactfactor.org Both repeatability (intra-assay precision) and intermediate precision (inter-assay precision) should be evaluated. impactfactor.orgresearchgate.net
Linearity: Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a specified range. ajpaonline.comeuropa.eu It is typically evaluated by analyzing a series of solutions at different concentration levels and plotting the detector response versus concentration. impactfactor.orgwjarr.com The relationship is often assessed using linear regression analysis, considering parameters such as the correlation coefficient, y-intercept, and slope. impactfactor.orgwjarr.comeuropa.eu A correlation coefficient greater than 0.999 is generally considered acceptable for linearity. impactfactor.org
Recovery: Recovery is a measure of the efficiency of the extraction or sample preparation procedure. ajpaonline.com It is determined by comparing the amount of analyte recovered from a spiked sample matrix to the theoretical amount added. impactfactor.orgajpaonline.com Good recovery values indicate that the method effectively extracts the analyte from the sample. researchgate.net
Studies validating analytical methods for azadirachtins, which are relevant due to their structural similarity to this compound, have reported good recovery (e.g., 82.0–102.8%), linearity (r² ≥ 0.9991), and precision (%RSD 0.83–4.83%). researchgate.netnih.gov These parameters demonstrate the suitability of the developed methods for quantitative analysis.
High-Throughput Screening Approaches for this compound in Complex Mixtures
High-throughput screening (HTS) approaches are valuable for rapidly analyzing large numbers of samples to identify and quantify this compound in complex mixtures, such as natural extracts or biological samples. researchgate.netrjpbcs.comnih.gov HTS aims to accelerate the screening process, which is particularly useful in drug discovery and natural product research. nih.govaxxam.com
While traditional HTS often involves lengthy sample preparation and lower-throughput analytical methods like standard LC-MS/MS, recent advancements in mass spectrometry-based techniques are facilitating higher throughput analysis of complex samples. nih.gov Direct infusion mass spectrometry coupled with robotic sample infusion and ambient ionization techniques are emerging approaches that can reduce or eliminate sample preparation steps, allowing for faster analysis of crude extracts or biological matrices. nih.gov
LC-ESI-MS/MS has been developed as a rapid identification technique for the high-throughput screening of limonoids, including this compound, in phytochemical extracts. researchgate.net This approach leverages the speed of LC separation with the specificity of MS/MS detection to quickly identify target compounds within complex samples. researchgate.net The integration of chemical profiling with biological activity data, such as through multivariate statistics combined with LC-MS analysis, can also be considered a high-throughput approach for identifying bioactive compounds like this compound-like limonoids in numerous extracts. mdpi.comnih.gov This allows for the rapid prioritization of samples containing potentially active compounds for further investigation. mdpi.comnih.gov
Ecological Roles and Environmental Implications of Azadirone Research
Contribution to Natural Plant Defense Mechanisms
Plants produce a variety of secondary metabolites that play crucial roles in their defense against herbivores, pathogens, and environmental stresses. Azadirone is one such metabolite found in Azadirachta indica nih.govijrti.orgfoodandnutritionresearch.net. Its presence contributes to the inherent protective qualities of the neem tree.
One of the primary ways this compound contributes to plant defense is through its antifeedant activity. Studies have shown that this compound can deter feeding in certain insect species. For instance, this compound isolated from Trichilia havanensis seeds demonstrated significant antifeedant activity against the Colorado potato beetle (Leptinotarsa decemlineata) at a concentration of 300 ppm nih.gov. Another study reported this compound showing antifeedant activity against L. decemlineata with an antifeedant index of 11.6 ± 6.3 at 100 μg/mL in a specific feeding assay wikidata.orgnih.gov. This deterrence mechanism helps protect the plant from insect damage by making its tissues unpalatable or discouraging feeding behavior wikipedia.orgwikidata.org.
Beyond its direct antifeedant effects, this compound is also recognized as a precursor in the complex biosynthetic pathway of Azadirachtin (B1665905), which is considered the most potent insecticidal limonoid found in neem Current time information in Lismore City Council, AU.nih.govwikipedia.orgperflavory.comwikipedia.orgresearchgate.net. The biosynthesis of triterpenoids in A. indica initiates with compounds like this compound, and through a series of enzymatic reactions involving C-ring opening and further modifications, culminates in the formation of Azadirachtin Current time information in Lismore City Council, AU.nih.govwikipedia.orgperflavory.comwikipedia.org. Thus, this compound plays an indirect but essential role in the plant's defense by being a building block for Azadirachtin, a compound known for its diverse effects on insects, including growth regulation, repellency, and toxicity Current time information in Lismore City Council, AU.wikipedia.orgperflavory.comresearchgate.netwikidata.orgresearchgate.netnih.gov.
Role in Sustainable Pest Management Strategies and Biopesticide Development
The biological activities of this compound and other neem limonoids have led to significant interest in their application in sustainable pest management strategies and the development of biopesticides. The growing concerns regarding the environmental and health impacts of synthetic chemical pesticides have driven the search for more eco-friendly alternatives nih.govwikipedia.orgresearchgate.netwikidata.orgresearchgate.netnih.gov. Neem-based products, containing a mixture of limonoids including this compound, are considered promising in this regard nih.govwikipedia.orgresearchgate.netnih.govphcogj.comnih.gov.
Neem-based biopesticides, which include this compound as one of their constituents, are generally considered environmentally friendly. They are often described as biodegradable and having lower toxicity to non-target organisms, such as beneficial insects, mammals, birds, and fish, compared to many synthetic pesticides nih.govCurrent time information in Lismore City Council, AU.wikipedia.orgperflavory.comresearchgate.netwikidata.orgresearchgate.netnih.govphcogj.comnih.govcdutcm.edu.cnwikipedia.orgherts.ac.uk. This selective toxicity profile is a significant advantage in integrated pest management (IPM) programs, where conserving natural enemies of pests is crucial for long-term pest control nih.govwikipedia.org. The use of neem-based products aligns with the principles of sustainable agriculture by reducing the reliance on harmful chemicals and minimizing negative impacts on agro-ecosystems wikipedia.orgresearchgate.net.
Environmental Fate and Biodegradation Considerations (General)
Azadirachtin is known to be relatively biodegradable, particularly when exposed to light and water, with studies indicating degradation within days to weeks depending on the environmental conditions wikipedia.orgwikipedia.orgthegoodscentscompany.com. For example, aqueous Azadirachtin residues in aquatic mesocosms dissipated with a time to 50% dissipation ranging from 25 to 45 days for different isomers thegoodscentscompany.com. While specific detailed studies on the environmental fate and biodegradation of this compound alone are less prevalent in the provided search results compared to Azadirachtin, its nature as a plant-derived compound and a limonoid suggests it is also subject to environmental degradation processes, including photolysis and microbial breakdown.
The rapid biodegradation of key active components like Azadirachtin contributes to the lower persistence of neem-based products in the environment compared to many synthetic pesticides wikipedia.orgwikipedia.orgwikidata.orgnih.govwikipedia.org. This reduced persistence minimizes the potential for long-term accumulation in soil and water, thereby lowering the risk of chronic exposure to non-target organisms and reducing the potential for environmental contamination nih.govwikipedia.orgresearchgate.netwikidata.org. The general consensus from research on neem extracts is that they are environmentally safe and biodegradable perflavory.comresearchgate.netnih.govcdutcm.edu.cnherts.ac.uk.
However, it is important to note that the environmental fate of any compound can be influenced by various factors, including soil type, climate, microbial activity, and the specific formulation of the product. While neem-based products are generally considered low-risk, comprehensive studies specifically detailing the degradation pathways and persistence of this compound in different environmental compartments would provide a more complete understanding of its individual environmental fate.
Advanced Research Perspectives and Future Directions
Further Elucidation of Undiscovered Biosynthetic Steps and Enzymes
The biosynthesis of triterpenoids in Azadirachta indica, including Azadirone, is a complex pathway that begins with the cyclization of 2,3-oxidosqualene (B107256), catalyzed by oxidosqualene cyclase. frontiersin.orgnih.gov This initial step is a primary point of diversification in triterpenoid (B12794562) biosynthesis. frontiersin.org Tirucallol (B1683181), a C30 triterpene, is considered a potential precursor in the biosynthesis of neem azadirachtin (B1665905), a related limonoid. frontiersin.orgnih.govwikipedia.org Tirucallol undergoes modifications, including the loss of three methyl groups, to become a C27 steroid. wikipedia.org Further oxidation and rearrangement steps lead to the formation of compounds like this compound and azadiradione (B1252901). wikipedia.org
Despite progress, certain steps and the specific enzymes involved in the complete biosynthetic pathway of this compound remain to be fully elucidated. Transcriptomic and genomic studies in A. indica have been employed to identify candidate genes potentially involved in terpenoid biosynthesis. frontiersin.orgnih.govfrontiersin.org These studies have identified genes encoding enzymes such as oxidosqualene cyclase (OSC), alcohol dehydrogenase (ADH), cytochrome P450 (CYP450), acyltransferase (ACT), and esterase (EST). frontiersin.orgnih.gov For instance, one study identified 22 unigenes encoding such enzymes potentially involved in azadirachtin biosynthesis. frontiersin.orgnih.gov Another study highlighted the abundance of terpene synthase (TPS) genes (70 identified) and cytochrome P450 (CYP) genes (355 identified) responsible for terpenoid biosynthesis in A. indica. frontiersin.orgnih.gov Notably, A. indica TPS and CYP genes were largely found in terpene-related groups on chromosome 13, suggesting their involvement in azadirachtin biosynthesis. frontiersin.orgnih.gov
Functional characterization of enzymes through transient expression and combinatorial biosynthesis approaches, for example, in Nicotiana benthamiana, has led to the identification of biosynthetic genes involved in the production of furan-containing limonoids like this compound. biorxiv.org These experiments have helped propose the sequence of biosynthetic steps and identify enzymes that convert precursors like melianol (B1676181) to limonoids with a C26 scaffold through processes involving ring scission and furan (B31954) ring formation. biorxiv.org However, the specific enzymes catalyzing certain modifications, such as the C4 scission involved in furan ring formation, have been described as previously elusive. biorxiv.org Continued research is needed to fully map the enzymatic cascade leading to this compound and identify the precise roles of all involved enzymes.
Design and Development of Novel this compound Analogues with Enhanced Bioactivity
Structure-activity relationship (SAR) studies on this compound and its semi-synthetic analogues have provided insights into the structural features crucial for its biological activities, particularly cytotoxic activity against cancer cell lines. nih.govresearchgate.net Research indicates that the α,β-unsaturated enone moiety or an equivalent conjugated system in the A-ring, a C-7 acetyloxy/chloroacetyloxy or keto group in the B-ring, and the furan moiety are important for the activity of this compound and its analogues. nih.govresearchgate.net
Based on these findings, the design and development of novel this compound analogues with enhanced bioactivity is an active area of research. This involves chemical synthesis and structural modifications aimed at improving potency, selectivity, and potentially other pharmacological properties. While the total synthesis of complex limonoids like azadirachtin is challenging due to their intricate structures with multiple stereogenic centers, function-oriented synthesis (FOS) and structural modifications of existing limonoids are explored as alternative strategies for developing analogues. wikipedia.orgrsc.orgfrontiersin.org
Studies have shown that certain semi-synthetic analogues of this compound exhibit good in vivo antitumor activity in modified hollow fiber animal models. nih.gov The ongoing effort involves synthesizing a range of derivatives with targeted modifications to the key structural elements identified by SAR studies. researchgate.netrsc.org The goal is to create compounds with improved efficacy against specific biological targets or pathways, potentially leading to more potent therapeutic agents.
Exploration of Synergistic Effects with Other Bioactive Compounds or Conventional Agents
Research suggests that the biological effects of Azadirachta indica extracts, which contain this compound and other limonoids, can be attributed to the synergistic interactions among their various constituents. mdpi.comencyclopedia.pub This indicates that this compound may exhibit enhanced activity when combined with other bioactive compounds from neem or other sources.
Studies have explored the synergistic effects of neem-derived compounds, although specific research focusing solely on this compound in combination with other agents is still developing. For example, azadirachtin, another prominent neem limonoid, has shown synergistic effects with the biopesticide Beauveria bassiana. wikipedia.org In the context of anticancer research, combinations of neem-derived compounds with conventional chemotherapeutic agents have been investigated. For instance, combining gedunin (B191287) (another neem limonoid) with cisplatin (B142131) showed enhanced growth inhibition in ovarian cancer cell lines compared to cisplatin alone. amegroups.org Similarly, combinations of ethanolic neem leaf extract with cisplatin demonstrated synergistic growth inhibition in breast and cervical cancer cells. amegroups.org
Specific to this compound, studies have shown that it can sensitize cancer cells to TRAIL (Tumor Necrosis Factor-related Apoptosis-inducing Ligand)-induced apoptosis. researchgate.netnih.govnih.gov The combination of this compound with TRAIL was found to be additive at lower concentrations and synergistic at higher concentrations in enhancing the cytotoxic effects of TRAIL in cancer cells. researchgate.netnih.govnih.govebi.ac.uk This suggests a potential for this compound to be used in combination therapies to improve the effectiveness of conventional treatments and overcome resistance mechanisms. Further research is needed to systematically explore the synergistic potential of this compound with a wider range of bioactive compounds and therapeutic agents for various applications.
Identification of Additional Molecular Targets and Biological Pathways Modulated by this compound
Understanding the molecular targets and biological pathways modulated by this compound is crucial for elucidating its mechanisms of action and developing it as a therapeutic agent. Research has begun to identify some of these targets and pathways, particularly in the context of its anticancer activity.
One significant finding is this compound's ability to induce death receptors (DR5 and DR4) in human cancer cells. researchgate.netnih.govnih.govebi.ac.uk This induction is mediated through a mechanism involving the generation of reactive oxygen species (ROS), activation of the ERK pathway, and up-regulation of the transcription factor CHOP (CCAAT enhancer-binding protein homologous protein). researchgate.netnih.govnih.govebi.ac.uk Silencing of ERK or CHOP abrogated the this compound-induced expression of DR5 and DR4. researchgate.netnih.gov This effect appears to be cancer cell-specific, as normal breast cells were resistant to this compound and TRAIL combinations, and this compound did not induce DR5 and DR4 or activate ERK and CHOP in these normal cells. nih.gov
Additionally, this compound has been shown to down-regulate the expression of cell survival proteins and up-regulate proapoptotic proteins in cancer cells. researchgate.netnih.govnih.govebi.ac.uk This modulation of proteins involved in apoptosis and cell survival contributes to its cytotoxic effects. researchgate.netnih.gov
While these studies have identified key pathways like the ROS-ERK-CHOP-death receptor axis, the full spectrum of molecular targets and biological pathways influenced by this compound is likely broader. researchgate.netnih.gov Further research using techniques such as genomics, proteomics, and metabolomics can help identify additional proteins, genes, and metabolic pathways modulated by this compound, providing a more comprehensive understanding of its diverse biological activities. frontiersin.org
Biotechnological Approaches for Sustainable Bioproduction of this compound
The traditional method of obtaining this compound and other neem limonoids involves extraction from Azadirachta indica seeds, which can have variable yields and is dependent on agricultural factors. researchgate.netkoreascience.krresearchgate.net To ensure a consistent and sustainable supply, biotechnological approaches for the bioproduction of this compound are being explored.
Plant tissue culture techniques, including callus cultures and suspension cultures, have been investigated for the in vitro production of neem metabolites like azadirachtin. researchgate.netkoreascience.krresearchgate.netscilit.com While much of the research in this area has focused on azadirachtin due to its prominence as a biopesticide, these techniques hold potential for the production of other limonoids, including this compound. Bioreactor systems are being explored to scale up plant cell cultivation for higher biomass accumulation and metabolite production. researchgate.netscilit.com
Metabolic engineering and synthetic biology approaches in microbial hosts offer another avenue for sustainable bioproduction. researchgate.netnih.govsustainability-directory.commdpi.com By deciphering the biosynthetic pathway of this compound and identifying the responsible genes and enzymes (as discussed in Section 9.1), it may be possible to engineer microorganisms like E. coli or S. cerevisiae to produce this compound through heterologous expression of the relevant biosynthetic genes. researchgate.netnih.gov This approach could potentially lead to more efficient and controlled production processes compared to traditional extraction or plant cell culture, reducing reliance on natural plant sources and minimizing environmental impact. researchgate.netnih.govsustainability-directory.com Advances in synthetic biology and microbial engineering are facilitating the design and optimization of microbial strains for producing high-value compounds. mdpi.coma-star.edu.sg
Q & A
Q. What are the primary mechanisms through which azadirone induces apoptosis in cancer cells?
this compound sensitizes cancer cells to TRAIL-induced apoptosis via ROS-ERK-CHOP-mediated upregulation of death receptors DR4 and DR5. It concurrently downregulates anti-apoptotic proteins (e.g., Bcl-2) and upregulates pro-apoptotic proteins (e.g., Bax). Methodologically, this requires validation through Western blotting for protein expression, flow cytometry for ROS measurement, and siRNA silencing of CHOP to confirm pathway dependency .
Q. Which experimental assays are critical for evaluating this compound's anticancer activity?
Key assays include:
- Cytotoxic assays (MTT/XTT) to measure cell viability.
- Clonogenic assays to assess long-term proliferative inhibition.
- Propidium iodide staining for apoptosis quantification.
- RT-PCR/Western blotting to analyze DR4/DR5 and apoptotic protein expression.
- ROS detection using DCFH-DA dye and flow cytometry .
Q. What are the key steps for isolating this compound from natural sources like Azadirachta indica?
Isolation involves:
- Extraction : Use non-polar solvents (hexane/chloroform) for seed cake defatting, followed by polar solvents (methanol) for bioactive compounds.
- Chromatography : Column chromatography (silica gel) and HPLC for purification.
- Characterization : NMR, mass spectrometry, and X-ray crystallography for structural confirmation .
Q. What controls are essential in cytotoxicity assays for this compound studies?
Include:
- Vehicle controls (e.g., DMSO at <0.1% concentration).
- Positive controls (e.g., doxorubicin for apoptosis).
- Negative controls (untreated cells).
- Replicate experiments (n ≥ 3) to ensure statistical validity .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound's pro-apoptotic effects across cancer cell lines?
Discrepancies may arise due to cell line-specific TRAIL receptor expression or ROS scavenging capacity. Mitigate this by:
- Pre-screening cell lines for baseline DR4/DR5 expression (flow cytometry).
- Using ROS inhibitors (e.g., NAC) to isolate this compound's ROS-dependent effects.
- Validating findings in 3D tumor spheroids or patient-derived xenografts .
Q. What methodological considerations are critical when combining this compound with TRAIL in vitro?
- Dose optimization : Conduct matrix assays to identify synergistic concentrations (e.g., Chou-Talalay method).
- Timing : Pre-treat cells with this compound for 6–12 hours before TRAIL exposure to allow receptor upregulation.
- Pathway validation : Use ERK inhibitors (e.g., U0126) to confirm ERK-CHOP pathway involvement .
Q. How can researchers validate the specificity of this compound's inhibition of the MAPK pathway in inflammatory models?
- Perform kinase activity assays (e.g., ELISA for phosphorylated ERK/JNK/p38).
- Use siRNA knockdown of MAPK isoforms to confirm target specificity.
- Compare this compound’s effects with selective MAPK inhibitors (e.g., SB203580 for p38) .
Q. What statistical approaches are recommended for clonogenic assay data analysis?
Q. How to resolve contradictions between this compound's pro-apoptotic and anti-inflammatory roles?
Context-dependent mechanisms may explain this duality. For example:
- In cancer cells, this compound induces ROS to promote apoptosis.
- In macrophages, it suppresses ROS to reduce inflammation. Design studies using tissue-specific ROS sensors (e.g., HyPer) to map redox dynamics .
Q. What strategies ensure reproducibility in this compound's ROS-mediated effects?
- Standardize ROS measurement protocols (e.g., DCFH-DA incubation time, laser settings in flow cytometry).
- Report antioxidant enzyme levels (e.g., catalase, SOD) in cell lines.
- Include ROS scavengers as experimental controls .
Tables for Quick Reference
| Key Pathways Affected by this compound | Associated Assays | Critical Controls |
|---|---|---|
| ROS-ERK-CHOP-DR4/DR5 axis | DCFH-DA flow cytometry, Western blot | NAC (ROS inhibitor), siRNA-CHOP |
| MAPK inhibition (anti-inflammatory) | Phospho-kinase ELISA, RT-PCR | SB203580 (p38 inhibitor), U0126 |
| Bcl-2/Bax modulation | Annexin V/PI staining, TUNEL assay | Z-VAD-FMK (pan-caspase inhibitor) |
Q. Methodological Guidelines :
- For pathway studies, always include genetic (siRNA/CRISPR) and pharmacological inhibitors to confirm causality .
- In natural product research, disclose solvent purity, extraction temperatures, and chromatography gradients to ensure reproducibility .
- Adhere to ARRIVE 2.0 or MIAME standards for preclinical data reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
